N-(3-aminophenyl)-2-(3,4-dimethylphenoxy)acetamide
CAS No.: 898176-79-9
Cat. No.: VC2349751
Molecular Formula: C16H18N2O2
Molecular Weight: 270.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898176-79-9 |
|---|---|
| Molecular Formula | C16H18N2O2 |
| Molecular Weight | 270.33 g/mol |
| IUPAC Name | N-(3-aminophenyl)-2-(3,4-dimethylphenoxy)acetamide |
| Standard InChI | InChI=1S/C16H18N2O2/c1-11-6-7-15(8-12(11)2)20-10-16(19)18-14-5-3-4-13(17)9-14/h3-9H,10,17H2,1-2H3,(H,18,19) |
| Standard InChI Key | RCUIAUPRXCGOMG-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)OCC(=O)NC2=CC=CC(=C2)N)C |
| Canonical SMILES | CC1=C(C=C(C=C1)OCC(=O)NC2=CC=CC(=C2)N)C |
Introduction
N-(3-Aminophenyl)-2-(3,4-dimethylphenoxy)acetamide is a chemical compound with the CAS number 898176-79-9. It is characterized by its molecular formula C₁₆H₁₈N₂O₂ and a molecular weight of 270.33 g/mol . This compound is part of a broader class of acetamides, which are known for their diverse applications in pharmaceuticals and chemical synthesis.
Synthesis and Applications
While specific synthesis methods for N-(3-Aminophenyl)-2-(3,4-dimethylphenoxy)acetamide are not detailed in the available literature, compounds of this nature are typically synthesized through reactions involving amines and esters or acids. The applications of such compounds can range from pharmaceuticals to materials science, depending on their chemical properties.
Safety and Handling
Safety information for this compound is limited, but it is generally advisable to handle organic compounds with caution, especially when they contain potentially reactive functional groups like amines and esters. Proper storage conditions, such as keeping it in a dark place and under an inert atmosphere at room temperature, are recommended for similar compounds .
Comparison with Similar Compounds
This comparison highlights the structural and molecular weight differences among these compounds, which can influence their chemical and biological properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume